molecular formula C16H13ClF3NO3 B5199494 3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5199494
M. Wt: 359.73 g/mol
InChI Key: FUTWZFNIZWVWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across epithelial cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis.

Mechanism of Action

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the channel from opening, thereby reducing the transport of ions across the cell membrane. By inhibiting CFTR, this compound can reduce the production of mucus in the lungs and improve lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of CFTR in cells from cystic fibrosis patients, leading to increased chloride transport and improved fluid secretion. In animal studies, this compound has been shown to reduce mucus production in the lungs and improve lung function. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the lungs.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for CFTR. However, this compound has some limitations, including its potential off-target effects and the need for further testing in animal models and clinical trials.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective CFTR inhibitors that can be used in the treatment of cystic fibrosis. Another area of research is the use of this compound in combination with other therapeutic agents to improve the efficacy of cystic fibrosis treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-ethoxyaniline with 3-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with benzoyl chloride to form this compound.

Scientific Research Applications

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause infections. This compound has been shown to improve the function of CFTR in cells from cystic fibrosis patients, suggesting that it may be a promising therapeutic agent.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-11-4-3-5-12(9-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWZFNIZWVWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.